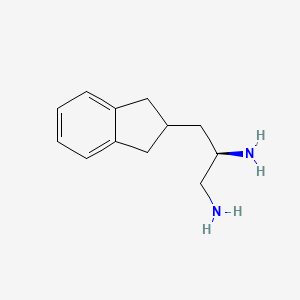
1,2-Propanediamine, 3-(2,3-dihydro-1H-inden-2-yl)-, (2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediamine, 3-(2,3-dihydro-1H-inden-2-yl)-, (2R)- is a chiral diamine compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a 2,3-dihydro-1H-inden-2-yl group attached to the 1,2-propanediamine backbone, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, 3-(2,3-dihydro-1H-inden-2-yl)-, (2R)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydro-1H-indene and 1,2-diaminopropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as methanol or chloroform. The reaction temperature is maintained at a moderate level to ensure the desired product formation.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction. Common reagents include reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. Industrial production methods also emphasize safety and environmental considerations, employing green chemistry principles wherever possible.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Propanediamine, 3-(2,3-dihydro-1H-inden-2-yl)-, (2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions result in a variety of substituted derivatives.
Applications De Recherche Scientifique
1,2-Propanediamine, 3-(2,3-dihydro-1H-inden-2-yl)-, (2R)- has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Mécanisme D'action
The mechanism of action of 1,2-Propanediamine, 3-(2,3-dihydro-1H-inden-2-yl)-, (2R)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, modulating biochemical pathways and cellular processes. Its chiral nature allows for selective binding to target molecules, enhancing its efficacy and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Propanediamine, 3-phenyl-, (2R)-: A similar compound with a phenyl group instead of the 2,3-dihydro-1H-inden-2-yl group.
1,2-Propanediamine, 3-(4-methylphenyl)-, (2R)-: Another analog with a 4-methylphenyl group.
Uniqueness
1,2-Propanediamine, 3-(2,3-dihydro-1H-inden-2-yl)-, (2R)- is unique due to the presence of the 2,3-dihydro-1H-inden-2-yl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable intermediate in the synthesis of specific pharmaceuticals and fine chemicals, offering advantages in terms of selectivity and reactivity.
Propriétés
Numéro CAS |
398490-76-1 |
|---|---|
Formule moléculaire |
C12H18N2 |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
(2R)-3-(2,3-dihydro-1H-inden-2-yl)propane-1,2-diamine |
InChI |
InChI=1S/C12H18N2/c13-8-12(14)7-9-5-10-3-1-2-4-11(10)6-9/h1-4,9,12H,5-8,13-14H2/t12-/m1/s1 |
Clé InChI |
BILHCHHGXWLLQT-GFCCVEGCSA-N |
SMILES isomérique |
C1C(CC2=CC=CC=C21)C[C@H](CN)N |
SMILES canonique |
C1C(CC2=CC=CC=C21)CC(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


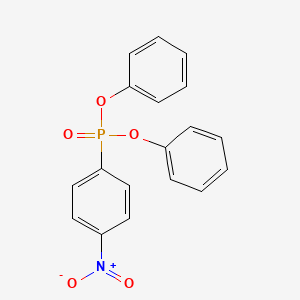
![[2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide](/img/structure/B14241268.png)
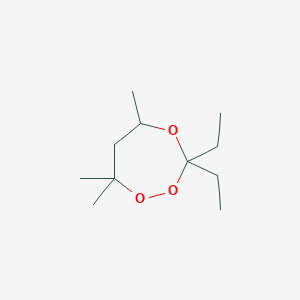
![[(1S)-1-dimethoxyphosphorylethyl] benzoate](/img/structure/B14241285.png)
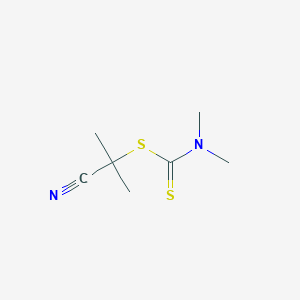
![1,8-Bis[(3-ethyloxetan-3-YL)methoxy]octane-2,7-diol](/img/structure/B14241289.png)
![Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate](/img/structure/B14241291.png)
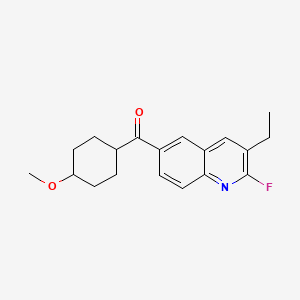
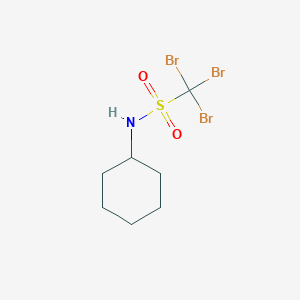
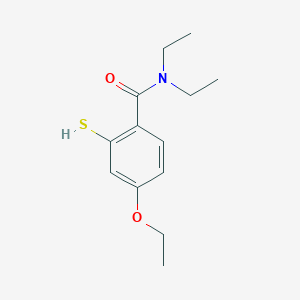
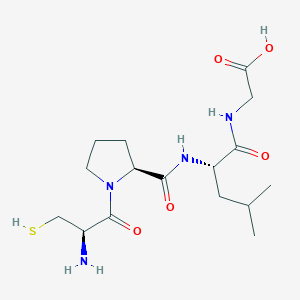
![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-3-phenylimidazolidin-2-one](/img/structure/B14241318.png)
![Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]-](/img/structure/B14241321.png)
![1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate](/img/structure/B14241333.png)
